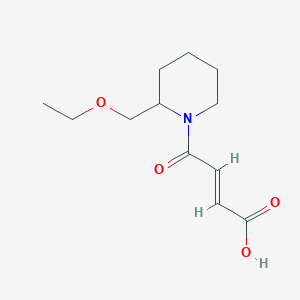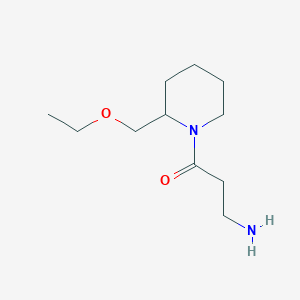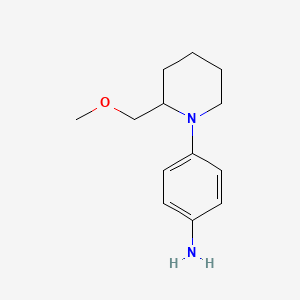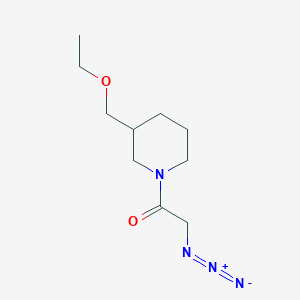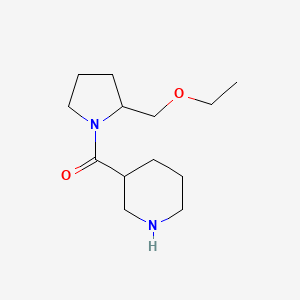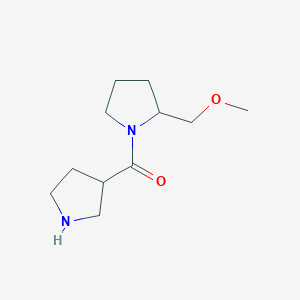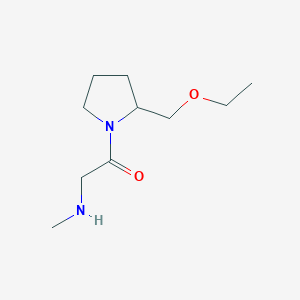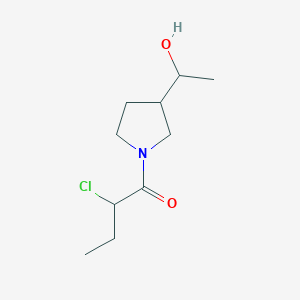
2-氯-1-(3-(1-羟乙基)吡咯烷-1-基)丁烷-1-酮
描述
The compound “2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. These methods often involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a butanone group, and a chloro group. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring, for example, can undergo various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a pyrrolidine ring could influence its solubility and stability .科学研究应用
分析表征和合成方法
- 卡西酮类物质和 N-吡咯烷基取代苯丙胺类的分析表征,包括 UHPLC-QTOF-MS、GC-Orbitrap-MS、NMR 和 FT-IR 等方法,有助于了解新型精神活性物质的结构和化学性质。这些知识帮助法医实验室在案例工作中识别具有相似结构的新物质 (刘翠梅等,2022)。
量子化学研究
- 对取代吡咯烷酮的分子性质进行 DFT 和量子化学研究,提供了对这些化合物的电子、热力学和结构特性的见解。这项研究可以支持开发具有针对各种应用的定制化特性的新材料和分子 (M. Bouklah 等,2012)。
抗病毒和生物活性
- 对含吡咯烷基和羟乙基的取代结核霉素类似物进行研究,以了解其对细胞培养物中 RNA 和 DNA 病毒的抗病毒特性,证明了此类化合物在开发治疗剂方面的潜力。该研究强调了在特定位置进行结构修饰以增强生物活性的重要性 (D. Bergstrom 等,1984)。
合成和衍生化
- 通过光谱研究合成和衍生化选定的卡西酮类物质,包括鉴定卡西酮类物质的新型盐酸盐,说明了在合成和表征具有潜在研究和治疗应用的新化学实体方面的不懈努力 (J. Nycz 等,2016)。
作用机制
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often involved in binding to biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.
Mode of action
The mode of action would depend on the specific biological target of the compound. For example, some compounds with a pyrrolidine ring are known to inhibit the uptake of dopamine and norepinephrine .
Biochemical pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Compounds with a pyrrolidine ring can have a wide range of effects, depending on their specific structure and targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. For example, the presence of a pyrrolidine ring can enhance the three-dimensional coverage of the molecule, potentially affecting its pharmacokinetic properties .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some compounds with a pyrrolidine ring have been found to have potent biological activity .
未来方向
Pyrrolidine derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities . Therefore, the exploration of new pyrrolidine derivatives, such as “2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one”, could be a promising direction for future research.
生化分析
Biochemical Properties
2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound can interact with enzymes such as cyclooxygenases and lipoxygenases, potentially inhibiting their activity . This interaction can lead to anti-inflammatory effects, as these enzymes are involved in the biosynthesis of pro-inflammatory mediators .
Cellular Effects
2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby altering cell signaling pathways . Additionally, it can affect the expression of genes involved in inflammation and cell proliferation, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For example, it can inhibit the activity of cyclooxygenases by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition can result in anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained anti-inflammatory effects, but its efficacy may diminish as it degrades .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of 2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes . The localization of the compound can influence its efficacy and specificity in targeting specific cellular pathways .
属性
IUPAC Name |
2-chloro-1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-9(11)10(14)12-5-4-8(6-12)7(2)13/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKXEMVPRTZHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)C(C)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


